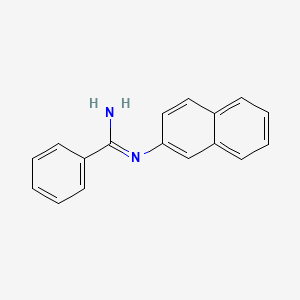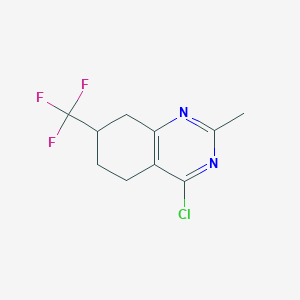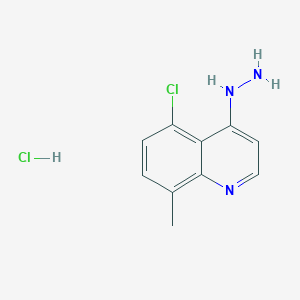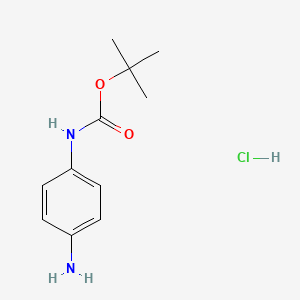![molecular formula C10H9F3N2O2 B11865864 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine CAS No. 570376-68-0](/img/structure/B11865864.png)
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine is an organic compound that features an aziridine ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with an appropriate aziridine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The aziridine ring can be opened under acidic or basic conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-[2-amino-4-(trifluoromethyl)phenyl]aziridine.
Reduction: Formation of corresponding amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine
- 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]amine
- 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanol
Uniqueness
This compound is unique due to its aziridine ring, which imparts specific reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
570376-68-0 |
|---|---|
Molecular Formula |
C10H9F3N2O2 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine |
InChI |
InChI=1S/C10H9F3N2O2/c1-6-5-14(6)8-3-2-7(10(11,12)13)4-9(8)15(16)17/h2-4,6H,5H2,1H3 |
InChI Key |
RJGJJLOBQRZIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)





![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
![4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865840.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
